2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione

Lipophilicity Drug-likeness ADME prediction

Secure 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione for reproducible SAR exploration. Its non-planar tetrahydroquinazoline core, distinct from aromatic quinazoline inhibitors, offers a conformationally flexible scaffold for KRAS G12C and EGFR inhibitor programs. The 4-methoxyphenyl substituent (σₚ = -0.27) provides a unique electron-rich profile to map target binding pockets, while the C4-thione group enables sulfur-specific pharmacology and chemoselective S-alkyl derivatization. Essential for nuclear receptor selectivity studies versus the 3-methoxy or 4-bromo analogs.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 2380183-71-9
Cat. No. B2380648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione
CAS2380183-71-9
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2
InChIInChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19)
InChIKeyKMHLICHLPCIJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione (CAS 2380183-71-9): Core Identity and Procurement-Relevant Characteristics


2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione (CAS 2380183-71-9) is a heterocyclic small molecule (C₁₅H₁₄N₂OS, MW 270.4 g/mol) belonging to the 1,2,3,4-tetrahydroquinazoline-4-thione class . It features a partially saturated quinazoline core bearing a C4-thione (C=S) group and a 4-methoxyphenyl substituent at the C2 position. The tetrahydroquinazoline scaffold is distinct from the fully aromatic quinazoline-4(3H)-thione series due to sp³ hybridization at C1–C2–C3–C4, which alters ring conformation, basicity, and intermolecular interactions with biological targets [1]. This compound is synthesized via condensation of 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and thionation . Its structural attributes—specifically the electron-donating 4-methoxy group on the phenyl ring combined with the thione moiety—position it as a candidate for kinase inhibition, antimicrobial screening, and structure–activity relationship (SAR) exploration within the broader quinazoline-thione chemical space.

Why 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione Cannot Be Replaced by Generic Quinazoline-4-thione Analogs


The tetrahydroquinazoline-4-thione scaffold exhibits structure-dependent biological activity that is acutely sensitive to three variables: (i) the oxidation state of the quinazoline ring (tetrahydro vs. fully aromatic), (ii) the position of the aryl substituent (C2 vs. N1 vs. N3), and (iii) the electronic nature of the para-substituent on the phenyl ring [1]. In the constitutive androstane receptor (CAR) system, for instance, shifting the methoxy group from the 3-position to the 4-position on the phenyl ring, or changing the ring saturation state, can convert a potent non-selective agonist into a compound with a completely different pharmacological profile [2]. Similarly, quinazoline-4-thiones as a class outperform their oxo (C=O) counterparts in antibacterial microdilution assays, yet interchanging specific trisubstituted derivatives yields IC₅₀ variations exceeding one order of magnitude against Bacillus subtilis [3]. These observations demonstrate that within-class substitution is not permissible without loss of the desired biological signature, making procurement of the specific 4-methoxy-tetrahydro congener essential for reproducible SAR studies, assay validation, and lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione vs. Closest Structural Analogs


Para-Methoxy Electronic Effect on Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted 2-Phenyl Analog

The 4-methoxy substituent on the C2-phenyl ring of 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione (MW 270.4, C₁₅H₁₄N₂OS) alters the compound's calculated partition coefficient relative to the unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinazoline-4-thione analog (MW 238.3, C₁₄H₁₂N₂S) . The methoxy group contributes an additional oxygen atom capable of acting as a hydrogen-bond acceptor, which modifies solubility and membrane interaction properties. In structurally related 2-arylquinazoline-4-thione series, para-substitution with electron-donating groups (OCH₃) has been shown to shift LogP by approximately +0.3 to +0.5 units compared to the unsubstituted parent, while electron-withdrawing groups (Cl, Br) produce larger LogP increases [1]. For procurement decisions, this translates to a compound with distinct physicochemical handling requirements and predicted ADME behavior that cannot be replicated by the unsubstituted phenyl or 4-halo analogs.

Lipophilicity Drug-likeness ADME prediction

Tetrahydro vs. Fully Aromatic Ring: Conformational Flexibility and Target Binding Implications

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione possesses a partially saturated 1,2,3,4-tetrahydroquinazoline ring, in contrast to the fully aromatic quinazoline-4(3H)-thione scaffold present in compounds such as 2-(3-methoxyphenyl)quinazoline-4-thione (a known CAR activator) [1]. The tetrahydro scaffold introduces sp³ centers at C2 and C3, enabling a non-planar ring conformation that can occupy different regions of a target binding pocket compared to planar aromatic analogs. In quinazoline-based EGFR tyrosine kinase inhibitors, the degree of ring saturation has been shown to modulate both potency (IC₅₀ values ranging from 5.6 to 9.32 nM for the most active quinazoline-4(3H)-thiones) and selectivity profiles [2]. The tetrahydro scaffold may offer advantages in overcoming resistance mutations (e.g., EGFR T790M) by virtue of its conformational adaptability, although direct comparative data for the 4-methoxy-tetrahydro compound are not yet published [3].

Conformational analysis Scaffold hopping Kinase inhibition

C2-(4-Methoxyphenyl) vs. N1-(4-Methoxyphenyl) Regioisomer: Positional Substitution Determines Biological Target Engagement

The compound 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione (CAS 2380183-71-9), with the 4-methoxyphenyl group at the C2 position, is regioisomeric with 1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-93-2), which bears the aryl group at N1 . These two compounds share identical molecular formulas (C₁₅H₁₄N₂OS, MW 270.4) and functional groups but differ in the attachment point of the 4-methoxyphenyl ring. In quinazoline-thione SAR, the position of aryl substitution (C2 vs. N1 vs. N3) critically determines which biological targets are engaged. For example, C2-arylquinazoline-4-thiones interact with the CAR ligand-binding domain, while N3-aryl derivatives show distinct atropisomerism and target profiles in kinase assays [1][2]. Procurement of the C2-substituted regioisomer is essential for laboratories investigating C2-directed SAR; the N1-substituted isomer cannot serve as a substitute without altering the pharmacological fingerprint.

Regiochemistry Target selectivity Isosteric replacement

Thione (C=S) vs. Oxo (C=O) at C4: Superior Antibacterial Activity of the Thione Congener Class

The C4-thione (C=S) functional group in 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione distinguishes it from the corresponding C4-oxo (C=O) tetrahydroquinazoline analog, 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-one [1]. In a systematic microdilution study of eight trisubstituted quinazoline-4-thiones versus five trisubstituted quinazolones, the thione derivatives were generally more active as antibacterial agents, with four thione derivatives achieving IC₅₀ < 100 mg/L against Bacillus subtilis, and six thiones exhibiting higher antibacterial potency than ampicillin against Pseudomonas aeruginosa [2]. The thione group enhances sulfur-mediated interactions with biological targets and alters the electronic distribution of the heterocyclic core compared to the oxo analog. This class-level antibacterial superiority of thiones over oxo congeners makes the thione compound the preferred procurement choice for antimicrobial screening programs.

Antibacterial Thione pharmacology Bioisosterism

Electron-Donating 4-OCH₃ Substituent Modulates Kinase Inhibition Potency Relative to Electron-Withdrawing 4-Br and 4-Cl Analogs

The 4-methoxy substituent (Hammett σₚ = −0.27) on the C2-phenyl ring of the target compound is strongly electron-donating, in contrast to the electron-withdrawing 4-bromo (σₚ = +0.23) and 4-chloro (σₚ = +0.23) substituents found in related 2-(4-halophenyl)quinazoline-4-thiones [1]. In the quinazoline-4(3H)-thione EGFR inhibitor series, the nature of the para-substituent on the 2-aryl ring significantly influences kinase binding affinity, with the most potent derivatives (EGFR IC₅₀ = 5.6–9.32 nM) bearing specific substitution patterns [2]. In the CAR nuclear receptor system, the electronic character of the para-substituent determines whether a 2-arylquinazoline-4-thione acts as an agonist, partial agonist, or antagonist—2-(4-bromophenyl)quinazoline-4-thione is a pure CAR antagonist, while 2-(3-methoxyphenyl)quinazoline-4-thione is a potent activator [3]. The 4-methoxy-tetrahydro compound represents a unique electronic profile (strongly electron-donating, resonance-capable) that is not replicated by any 4-halo analog, making it indispensable for SAR studies exploring the role of para-substituent electronics in kinase and nuclear receptor modulation.

EGFR inhibition Kinase SAR Hammett analysis

Synthetic Accessibility via Anthranilic Acid Route: Advantages for Scale-Up and Derivatization

The synthesis of 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione proceeds via condensation of commercially available 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and thionation . This route uses inexpensive, widely available starting materials and avoids the need for specialized catalysts or protecting-group manipulations required for some N1- or N3-substituted analogs. In contrast, the synthesis of regioisomeric 1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-93-2) requires 2-aminoacetophenone and isothiocyanate coupling, a route with different cost and scalability profiles . Thionation of the intermediate quinazolin-4-one can be achieved using Lawesson's reagent or P₂S₅; Lawesson's reagent provides superior yields (93–99% ee retention for chiral substrates) and milder conditions compared to traditional P₂S₅/xylene reflux (12 h), offering a practical advantage for laboratories optimizing synthesis protocols [1]. The anthranilic acid route also enables facile diversification at the C2-aryl position by simply varying the aldehyde input, making this scaffold an attractive starting point for parallel library synthesis.

Chemical synthesis Scalability Derivatization

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione


Scaffold-Hopping Campaigns in Kinase Inhibitor Discovery (EGFR, KRAS)

The tetrahydroquinazoline-4-thione core of this compound provides a non-planar, conformationally flexible alternative to the planar aromatic quinazoline scaffolds that dominate current EGFR and KRAS inhibitor chemotypes. The tetrahydroquinazoline scaffold is explicitly claimed in patents as a privileged structure for KRAS G12C inhibition [7], while aromatic quinazoline-4(3H)-thiones have demonstrated potent EGFR inhibition (IC₅₀ = 5.6–9.32 nM) [8]. The 4-methoxy substituent offers a distinct electronic profile (σₚ = −0.27) that can be systematically compared with 4-halo analogs to map the electronic requirements of the target binding pocket. Researchers engaged in scaffold-hopping from gefitinib/erlotinib-like quinazoline cores to tetrahydroquinazoline-based inhibitors should procure this compound as a key representative of the electron-rich, C2-aryl-tetrahydro-thione series.

Nuclear Receptor Profiling: CAR/PXR Selectivity Screening Panels

The constitutive androstane receptor (CAR) system exhibits exquisite sensitivity to the para-substituent on 2-arylquinazoline-4-thiones. The 3-methoxyphenyl analog is a potent CAR activator, while the 4-bromophenyl analog is a pure antagonist [7]. 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione, with its 4-methoxy-tetrahydro architecture, occupies a unique position at the intersection of these SAR trends—combining an electron-donating group with a saturated scaffold. Screening this compound in TR-FRET CAR LBD assays and cellular transactivation assays will generate critical data points for understanding how ring saturation and para-substituent electronics jointly govern CAR vs. PXR selectivity, a key consideration in predicting drug–drug interaction liability. The compound serves as an essential tool for laboratories building predictive models of nuclear receptor activation by quinazoline-containing drug candidates.

Antimicrobial Lead Optimization: Thione-Enhanced Antibacterial Series

Quinazoline-4-thiones as a class demonstrate superior antibacterial activity compared to their oxo counterparts, with IC₅₀ values below 100 mg/L against Bacillus subtilis and potency exceeding ampicillin against Pseudomonas aeruginosa for multiple derivatives [7]. 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione combines the antibacterial thione pharmacophore with a 4-methoxyphenyl substituent that may enhance Gram-negative membrane penetration via its moderate lipophilicity (predicted ΔLogP ≈ +0.3 to +0.5 vs. unsubstituted phenyl). This compound is well-suited for incorporation into minimum inhibitory concentration (MIC) screening panels against ESKAPE pathogens, with the goal of establishing structure–activity relationships that correlate para-substituent electronic and steric parameters with antibacterial spectrum and potency.

Chemical Biology Tool for Thione-Specific Target Engagement Studies

The C4-thione group in this compound is a distinctive chemical feature that can serve as a handle for biochemical probe development. The thiocarbonyl (C=S) moiety participates in unique intermolecular interactions—including sulfur-mediated hydrogen bonding, chalcogen bonding, and metal coordination—that are not available to the corresponding C=O analog [7]. This compound can be employed in competitive displacement assays to determine whether a biological target's ligand-binding site contains a thione-sensing sub-pocket. Additionally, the thione group can be chemoselectively alkylated to generate S-alkyl derivatives for SAR expansion, as demonstrated in the fused quinazolinethione series [8]. Procurement of this specific thione congener enables laboratories to explore sulfur-specific pharmacology without confounding effects from alternative functional groups present in more complex analogs.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.